9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-Ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to facilitate the formation of the indoloquinoxaline core.
Industrial Production Methods: In industrial settings, the synthesis may be optimized using microwave irradiation or nanoparticle catalysts to enhance yield and reduce reaction time . For example, copper-doped cadmium sulfide nanoparticles have been used to catalyze the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: 9-Ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced indoloquinoxaline.
Substitution: Halogenated indoloquinoxaline derivatives.
Scientific Research Applications
9-Ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its DNA intercalating properties, making it a potential candidate for anticancer drugs.
Medicine: Investigated for its antiviral and antimicrobial activities.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The primary mechanism of action of 9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process stabilizes the DNA duplex and inhibits the replication of viral and cancer cells . The compound interacts with nucleic acids, disrupting their function and leading to cell death in targeted cells .
Comparison with Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
6H-Indolo[2,3-b]quinoxaline: A parent compound with various derivatives exhibiting antiviral and anticancer activities.
Uniqueness: 9-Ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific ethoxy and methyl substitutions, which enhance its biological activity and stability compared to other indoloquinoxaline derivatives .
Properties
IUPAC Name |
9-ethoxy-6-methylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-3-21-11-8-9-15-12(10-11)16-17(20(15)2)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPPFFUTPHYQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670329 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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